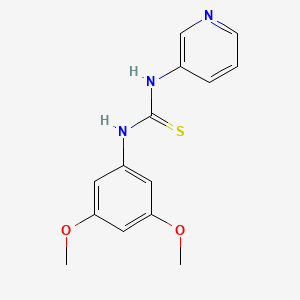
N-(3,5-DIMETHOXYPHENYL)-N'-(3-PYRIDYL)THIOUREA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3,5-DIMETHOXYPHENYL)-N’-(3-PYRIDYL)THIOUREA is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-DIMETHOXYPHENYL)-N’-(3-PYRIDYL)THIOUREA typically involves the reaction of 3,5-dimethoxyaniline with 3-pyridyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of N-(3,5-DIMETHOXYPHENYL)-N’-(3-PYRIDYL)THIOUREA may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems for mixing, heating, and purification. The choice of solvents and reagents would be influenced by factors such as cost, availability, and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3,5-DIMETHOXYPHENYL)-N’-(3-PYRIDYL)THIOUREA can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines or other reduced forms.
Substitution: Various substituted thioureas depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N-(3,5-DIMETHOXYPHENYL)-N’-(3-PYRIDYL)THIOUREA has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and nanomaterials, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of N-(3,5-DIMETHOXYPHENYL)-N’-(3-PYRIDYL)THIOUREA depends on its specific application:
Enzyme Inhibition: It may bind to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.
Therapeutic Effects: It may interact with cellular targets such as DNA, proteins, or cell membranes, leading to various biological effects.
Material Science: It may act as a cross-linking agent or a stabilizer in the formation of new materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-(3,5-DIMETHOXYPHENYL)-N’-(2-PYRIDYL)THIOUREA
- N-(3,5-DIMETHOXYPHENYL)-N’-(4-PYRIDYL)THIOUREA
- N-(3,4-DIMETHOXYPHENYL)-N’-(3-PYRIDYL)THIOUREA
Uniqueness
N-(3,5-DIMETHOXYPHENYL)-N’-(3-PYRIDYL)THIOUREA is unique due to the specific positioning of the methoxy groups on the phenyl ring and the pyridyl group. This unique structure can influence its chemical reactivity, binding affinity, and overall biological activity, making it distinct from other similar compounds.
Eigenschaften
Molekularformel |
C14H15N3O2S |
|---|---|
Molekulargewicht |
289.35 g/mol |
IUPAC-Name |
1-(3,5-dimethoxyphenyl)-3-pyridin-3-ylthiourea |
InChI |
InChI=1S/C14H15N3O2S/c1-18-12-6-11(7-13(8-12)19-2)17-14(20)16-10-4-3-5-15-9-10/h3-9H,1-2H3,(H2,16,17,20) |
InChI-Schlüssel |
JSTOLLBVRXQYDF-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1)NC(=S)NC2=CN=CC=C2)OC |
Kanonische SMILES |
COC1=CC(=CC(=C1)NC(=S)NC2=CN=CC=C2)OC |
Löslichkeit |
0.2 [ug/mL] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















